molecular formula C20H23FN2O2 B11114377 4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11114377
M. Wt: 342.4 g/mol
InChI Key: SRLFTQVKPYSRSG-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 2-(4-methylphenyl)-2-(morpholin-4-yl)ethanamine to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired product.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific structural features, such as the presence of both a fluorine atom and a morpholine ring

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C20H23FN2O2/c1-15-2-4-16(5-3-15)19(23-10-12-25-13-11-23)14-22-20(24)17-6-8-18(21)9-7-17/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

SRLFTQVKPYSRSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3

Origin of Product

United States

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